molecular formula C10H12N2O5S B14806116 5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid

5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid

Cat. No.: B14806116
M. Wt: 272.28 g/mol
InChI Key: JGAUHJRHVXAXLC-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid is a derivative of picolinic acid, which is an organic compound with a carboxylic acid substituent at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid typically involves multiple steps, starting from picolinic acid. The process includes the introduction of the cyclopropoxy group and the methylsulfonamido group at the 5 and 6 positions, respectively. Common reagents used in these reactions include cyclopropyl bromide for the cyclopropoxy group and methylsulfonyl chloride for the methylsulfonamido group. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents at the 5 or 6 positions.

Scientific Research Applications

5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic Acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.

Uniqueness

5-Cyclopropoxy-6-(methylsulfonamido)picolinic acid is unique due to the presence of both the cyclopropoxy and methylsulfonamido groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methanesulfonamido)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)12-9-8(17-6-2-3-6)5-4-7(11-9)10(13)14/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

JGAUHJRHVXAXLC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=N1)C(=O)O)OC2CC2

Origin of Product

United States

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